molecular formula C19H21ClFN3O2 B501575 N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide CAS No. 890600-34-7

N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

Cat. No.: B501575
CAS No.: 890600-34-7
M. Wt: 377.8g/mol
InChI Key: UXHFLMMBINPRJT-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 5-chloro-2-methoxyaniline and 4-(4-fluorophenyl)piperazine.

    Formation of Intermediate: The 5-chloro-2-methoxyaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(5-chloro-2-methoxyphenyl)chloroacetamide.

    Coupling Reaction: The intermediate N-(5-chloro-2-methoxyphenyl)chloroacetamide is then reacted with 4-(4-fluorophenyl)piperazine in the presence of a suitable solvent like dichloromethane to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Formation of 5-chloro-2-hydroxyphenyl derivative.

    Reduction: Formation of 5-chloro-2-methoxyphenylamine.

    Substitution: Formation of this compound derivatives with various substituents.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects in treating neurological and psychological disorders such as anxiety, depression, and schizophrenia.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets in the body:

    Molecular Targets: It primarily targets serotonin and dopamine receptors in the brain.

    Pathways Involved: By binding to these receptors, it modulates neurotransmitter release and uptake, thereby influencing mood, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
  • N-(5-chloro-2-methoxyphenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide
  • N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methylphenyl)piperazin-1-yl]acetamide

Uniqueness

N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is unique due to the presence of both chloro and fluoro substituents, which enhance its binding affinity and selectivity for specific receptors. This makes it a valuable compound for developing targeted therapies with fewer side effects compared to similar compounds.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O2/c1-26-18-7-2-14(20)12-17(18)22-19(25)13-23-8-10-24(11-9-23)16-5-3-15(21)4-6-16/h2-7,12H,8-11,13H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHFLMMBINPRJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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